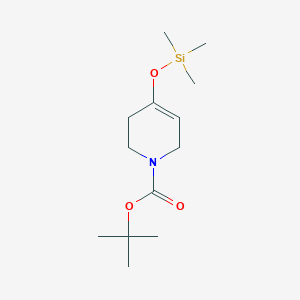

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Descripción general

Descripción

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that features a tert-butyl group, a trimethylsilyl group, and a dihydropyridine ring

Métodos De Preparación

The synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with tert-butyl and trimethylsilyl reagents. The reaction conditions often include the use of a base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate include:

tert-Butyl 4-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the trimethylsilyl group.

4-((Trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the tert-butyl group.

tert-Butyl 4-((trimethylstannyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate: Contains a trimethylstannyl group instead of a trimethylsilyl group.

The uniqueness of this compound lies in its combination of the tert-butyl and trimethylsilyl groups, which confer specific chemical properties and reactivity.

Actividad Biológica

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 211108-48-4) is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H25NO3Si

- Molecular Weight : 271.43 g/mol

- CAS Number : 211108-48-4

- Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that this compound exhibits inhibitory effects on AChE, which is essential for regulating neurotransmitter levels in the brain. This inhibition may enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .

β-Secretase Inhibition

The compound has also been shown to inhibit β-secretase activity, reducing the formation of amyloid-beta plaques that are characteristic of Alzheimer's disease. This dual action (AChE and β-secretase inhibition) positions it as a promising candidate for multi-target therapies aimed at mitigating Alzheimer's disease progression .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Mechanism | IC50/Ki Values |

|---|---|---|

| Acetylcholinesterase Inhibition | Competitive inhibition | IC50 = 15.4 nM |

| β-Secretase Inhibition | Competitive inhibition | Ki = 0.17 μM |

| Amyloid-beta Aggregation | Inhibition of fibril formation | 85% inhibition at 100 μM |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in astrocytes induced by amyloid-beta (Aβ) exposure. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting a neuroprotective effect against Aβ toxicity .

- In Vivo Studies : In animal models, the compound showed promise in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, while it demonstrated a reduction in Aβ levels and β-secretase activity, statistical significance was not achieved compared to standard treatments like galantamine .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability and therapeutic efficacy when administered orally or via injection .

Propiedades

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.